2-[[(4-Bromophenyl)sulfonyl]methyl]-3H-pyrrolo[1,2-a]imidazol-3-one
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Overview
Description
2-[[(4-Bromophenyl)sulfonyl]methyl]-3H-pyrrolo[1,2-a]imidazol-3-one is a heterocyclic compound that features a pyrrolo[1,2-a]imidazole core structure
Preparation Methods
The synthesis of 2-[[(4-Bromophenyl)sulfonyl]methyl]-3H-pyrrolo[1,2-a]imidazol-3-one typically involves a multi-step process. One common method starts with the reaction of 4-bromobenzene sulfonyl chloride with a suitable nucleophile to introduce the sulfonyl group. This intermediate is then subjected to cyclization reactions to form the pyrrolo[1,2-a]imidazole core. The reaction conditions often involve the use of strong bases and high temperatures to facilitate the cyclization process .
Chemical Reactions Analysis
2-[[(4-Bromophenyl)sulfonyl]methyl]-3H-pyrrolo[1,2-a]imidazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles under appropriate conditions, such as using palladium-catalyzed cross-coupling reactions
Scientific Research Applications
2-[[(4-Bromophenyl)sulfonyl]methyl]-3H-pyrrolo[1,2-a]imidazol-3-one has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-[[(4-Bromophenyl)sulfonyl]methyl]-3H-pyrrolo[1,2-a]imidazol-3-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar compounds to 2-[[(4-Bromophenyl)sulfonyl]methyl]-3H-pyrrolo[1,2-a]imidazol-3-one include other pyrrolo[1,2-a]imidazole derivatives and sulfonyl-containing heterocycles. These compounds share structural similarities but may differ in their chemical reactivity and biological activity. For example, derivatives with different substituents on the phenyl ring or variations in the sulfonyl group can exhibit distinct properties and applications .
Properties
CAS No. |
1092330-88-5 |
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Molecular Formula |
C13H9BrN2O3S |
Molecular Weight |
353.19 g/mol |
IUPAC Name |
2-[(4-bromophenyl)sulfonylmethyl]pyrrolo[1,2-a]imidazol-3-one |
InChI |
InChI=1S/C13H9BrN2O3S/c14-9-3-5-10(6-4-9)20(18,19)8-11-13(17)16-7-1-2-12(16)15-11/h1-7H,8H2 |
InChI Key |
JPWVNBZXOMGPNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C1)N=C(C2=O)CS(=O)(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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